molecular formula C15H9ClF3N3O B7750679 4-Chloro-2-((2-(trifluoromethyl)quinazolin-4-yl)amino)phenol

4-Chloro-2-((2-(trifluoromethyl)quinazolin-4-yl)amino)phenol

Cat. No.: B7750679
M. Wt: 339.70 g/mol
InChI Key: KQRPASZIUVXTFV-UHFFFAOYSA-N
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Description

4-Chloro-2-((2-(trifluoromethyl)quinazolin-4-yl)amino)phenol is a synthetic organic compound that belongs to the class of quinazoline derivatives This compound is characterized by the presence of a chloro group, a trifluoromethyl group, and a quinazoline moiety attached to a phenol ring

Properties

IUPAC Name

4-chloro-2-[[2-(trifluoromethyl)quinazolin-4-yl]amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF3N3O/c16-8-5-6-12(23)11(7-8)20-13-9-3-1-2-4-10(9)21-14(22-13)15(17,18)19/h1-7,23H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQRPASZIUVXTFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)NC3=C(C=CC(=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-((2-(trifluoromethyl)quinazolin-4-yl)amino)phenol typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Formation of Quinazoline Core: The quinazoline core can be synthesized by reacting 2-aminobenzonitrile with trifluoroacetic acid under reflux conditions to yield 2-(trifluoromethyl)quinazoline.

    Chlorination: The quinazoline derivative is then chlorinated using thionyl chloride to introduce the chloro group.

    Coupling with Phenol: The chlorinated quinazoline is coupled with 4-aminophenol in the presence of a suitable base, such as potassium carbonate, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-((2-(trifluoromethyl)quinazolin-4-yl)amino)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of quinazoline-quinones.

    Reduction: Formation of quinazoline-amines.

    Substitution: Formation of various substituted quinazoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-2-((2-(trifluoromethyl)quinazolin-4-yl)amino)phenol involves its interaction with specific molecular targets:

    Molecular Targets: It may target enzymes such as kinases or receptors involved in cell signaling pathways.

    Pathways Involved: The compound can modulate pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)quinazoline: Lacks the chloro and phenol groups but shares the quinazoline core.

    4-Chloro-2-aminophenol: Lacks the quinazoline and trifluoromethyl groups but shares the chloro and phenol groups.

Uniqueness

4-Chloro-2-((2-(trifluoromethyl)quinazolin-4-yl)amino)phenol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

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